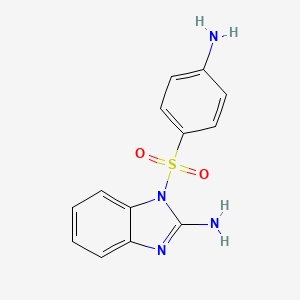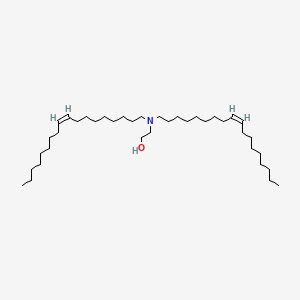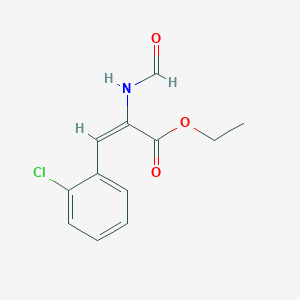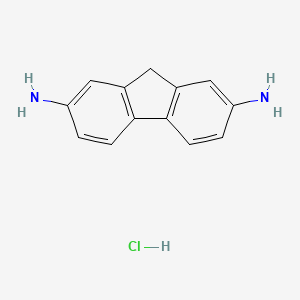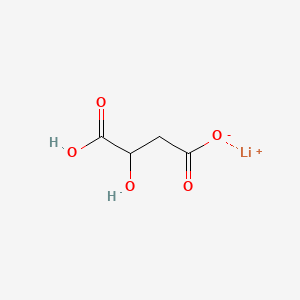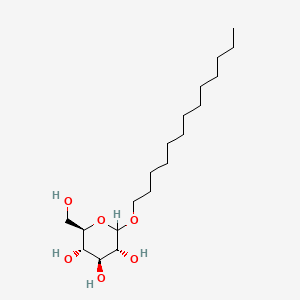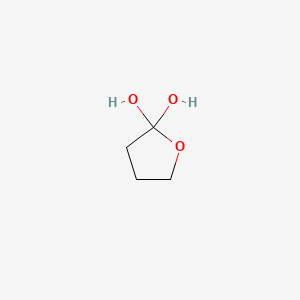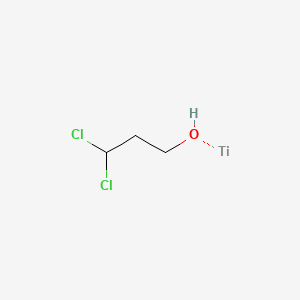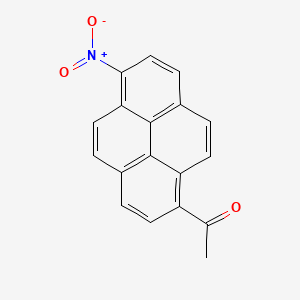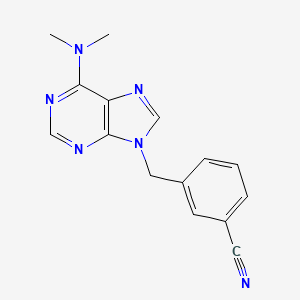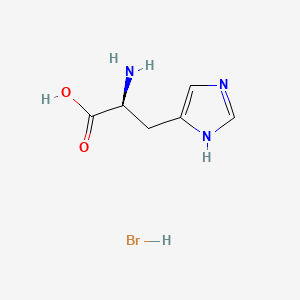
7-Hexadecyne, 16,16-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2. It is known for its unique structure, which includes a triple bond between the seventh and eighth carbon atoms and two ethoxy groups attached to the sixteenth carbon atom. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyne, 16,16-diethoxy- typically involves the reaction of hexadecyne with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of 7-Hexadecyne, 16,16-diethoxy- may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also incorporate stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecyne, 16,16-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
7-Hexadecyne, 16,16-diethoxy- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Hexadecyne, 16,16-diethoxy- involves its interaction with specific molecular targets and pathways. The compound’s triple bond and ethoxy groups allow it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Hexadecyne: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
16,16-Diethoxyhexadecane: Lacks the triple bond, resulting in different chemical properties and reactivity.
7-Hexadecene, 16,16-diethoxy-: Contains a double bond instead of a triple bond, affecting its chemical behavior.
Uniqueness
7-Hexadecyne, 16,16-diethoxy- is unique due to its combination of a triple bond and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from similar compounds .
Propiedades
Número CAS |
71487-14-4 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
16,16-diethoxyhexadec-7-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-10,13-19H2,1-3H3 |
Clave InChI |
NZRXKRWZTKRDRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
